molecular formula C8H10BrNO2 B13557603 (S)-2-(1-Amino-2-hydroxyethyl)-3-bromophenol

(S)-2-(1-Amino-2-hydroxyethyl)-3-bromophenol

Katalognummer: B13557603
Molekulargewicht: 232.07 g/mol
InChI-Schlüssel: RRIUFTVKHGSWPX-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is a chiral compound with a specific stereochemistry It contains an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-3-bromophenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Bromination: The phenol derivative undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the phenol ring.

    Amino Alcohol Formation: The brominated phenol is then subjected to a reaction with an appropriate amino alcohol precursor under controlled conditions to introduce the amino and hydroxyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions with amino alcohols. The process is optimized for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(1-Amino-2-hydroxyethyl)-3-bromophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or modify the amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated or modified amino derivatives.

    Substitution: Formation of substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-(1-Amino-2-hydroxyethyl)-3-bromophenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-(1-Amino-2-hydroxyethyl)-3-bromophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(1-Amino-2-hydroxyethyl)-4-bromophenol: Similar structure with the bromine atom at a different position.

    (S)-2-(1-Amino-2-hydroxyethyl)-3-chlorophenol: Similar structure with a chlorine atom instead of bromine.

    (S)-2-(1-Amino-2-hydroxyethyl)-3-iodophenol: Similar structure with an iodine atom instead of bromine.

Uniqueness

(S)-2-(1-Amino-2-hydroxyethyl)-3-bromophenol is unique due to its specific stereochemistry and the presence of the bromine atom at the 3-position on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C8H10BrNO2

Molekulargewicht

232.07 g/mol

IUPAC-Name

2-[(1S)-1-amino-2-hydroxyethyl]-3-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-5-2-1-3-7(12)8(5)6(10)4-11/h1-3,6,11-12H,4,10H2/t6-/m1/s1

InChI-Schlüssel

RRIUFTVKHGSWPX-ZCFIWIBFSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Br)[C@@H](CO)N)O

Kanonische SMILES

C1=CC(=C(C(=C1)Br)C(CO)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.